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Compound of Interest

Compound Name: 2,2-Dimethylpentanal

Cat. No.: B085100

A common misconception may arise regarding the potential for stereocisomerism in branched
aldehydes. However, 2,2-dimethylpentanal is an achiral molecule and, therefore, does not
exist as enantiomers or diastereomers.

The basis for chirality in a molecule is the presence of a stereocenter, or chiral center. A chiral
center is typically a carbon atom that is bonded to four different substituent groups. In the case
of 2,2-dimethylpentanal, the carbon atom at the C-2 position is bonded to a propyl group, a
hydrogen atom, and two methyl groups. Because two of the substituents on the C-2 carbon are
identical (the two methyl groups), this carbon is not a chiral center.[1] Consequently, the
molecule is superimposable on its mirror image and exhibits no optical activity. The lack of a
defined atom stereocenter is confirmed by chemical databases.[1]

Figure 1: Structural analysis of 2,2-dimethylpentanal.

Physicochemical Properties of 2,2-Dimethylpentanal

While it lacks stereoisomers, 2,2-dimethylpentanal has distinct physical and chemical
properties. A summary of its key quantitative data is presented in Table 1.
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Property Value Reference(s)
Molecular Formula C7H140 [2][3]
Molecular Weight 114.19 g/mol [1][3]
IUPAC Name 2,2-dimethylpentanal [1]
CAS Number 14250-88-5 [2][3]
Density 0.807 g/cm? [2]
Boiling Point 136.4 °C at 760 mmHg [2]
Flash Point 245°C [2]
Vapor Pressure 7.38 mmHg at 25°C [2]
XLogP3 2.0 [4]
Topological Polar Surface Area  17.1 A2 [1]
Complexity 74.5 [1]

Stereoisomerism in 2,3-Dimethylpentanal: A Chiral
Structural Isomer

In contrast to 2,2-dimethylpentanal, its structural isomer, 2,3-dimethylpentanal, possesses two
chiral centers at the C-2 and C-3 positions.[5] This gives rise to a total of four possible
stereoisomers (2n, where n=2 is the number of chiral centers).[5]

These four stereocisomers exist as two pairs of enantiomers:
e (2R,3R)-2,3-dimethylpentanal and (2S,3S)-2,3-dimethylpentanal form one enantiomeric pair.

¢ (2R,3S5)-2,3-dimethylpentanal and (2S,3R)-2,3-dimethylpentanal form the second
enantiomeric pair.

The relationship between a stereoisomer from one pair and a stereoisomer from the other is
diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[5]
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Figure 2: Stereochemical Relationships of 2,3-Dimethylpentanal Isomers
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Figure 2: Stereochemical relationships of 2,3-dimethylpentanal isomers.

Properties of 2,3-Dimethylpentanal Stereoisomers

Enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral
environment, differing only in their interaction with plane-polarized light and other chiral
molecules. Diastereomers, however, have different physical properties and can be separated
by standard chromatographic techniques.[5] Table 2 summarizes computed properties for the
(2R,3R)-2,3-dimethylpentanal sterecisomer.
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Property Value Reference(s)
Molecular Formula C7H140 [6]
Molecular Weight 114.19 g/mol [6]
IUPAC Name (2R,3R)-2,3-dimethylpentanal [6]
CAS Number 86290-35-9 [6]
XLogP3 2.1 [6]

Topological Polar Surface Area  17.1 A2

[6]

Complexity 68.8

[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,2-dimethylpentanal are not

extensively reported. However, established methodologies for the synthesis and

stereochemical analysis of related chiral aldehydes, such as 2,3-dimethylpentanal, are

available and provide a framework for research in this area.

Protocol 1: Synthesis of 2,3-Dimethylpentanal

The following protocol is based on a method disclosed in the patent literature for the synthesis

of 2,3-dimethylpentanal, which achieves molar yields of 40-70%.[7]

Objective: To synthesize 2,3-dimethylpentanal via a Darzens-type condensation followed by

saponification and decarboxylation.

Materials:

3-methyl-2-pentanone

o-haloacetate (e.g., ethyl chloroacetate)

Strong base (e.g., sodium ethoxide)

Methanol
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e Sodium hydroxide or potassium hydroxide

e Hydrochloric acid

e Anhydrous solvents (e.g., ethanol, diethyl ether)
Procedure:

» Condensation: In a reaction vessel under an inert atmosphere, dissolve 3-methyl-2-
pentanone and an a-haloacetate in an anhydrous solvent.

e Slowly add a strong base to the solution at a controlled temperature to initiate the
condensation reaction, forming the corresponding epoxy carboxylate (a glycidic ester).

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.

» Saponification: Extract the epoxy carboxylate with an organic solvent (e.g., diethyl ether). To
the extracted product, add a solution of sodium hydroxide or potassium hydroxide in
methanol.

e Heat the mixture to reflux to facilitate the saponification of the ester.

 Acidification and Decarboxylation: After saponification is complete, cool the reaction mixture
and carefully acidify with hydrochloric acid.

o Gently heat the acidified solution to promote the decarboxylation of the glycidic acid
intermediate, yielding 2,3-dimethylpentanal.

 Purification: Extract the final product with an organic solvent, wash with brine, dry over
anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.

Protocol 2: Enantiomeric Separation by Chiral Gas
Chromatography (GC)
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Chiral GC is a primary technique for the separation and quantification of volatile enantiomers
like those of 2,3-dimethylpentanal.[8][9]

Objective: To separate and determine the enantiomeric excess (ee) of a sample of 2,3-
dimethylpentanal.

Instrumentation and Materials:

Gas chromatograph with a Flame lonization Detector (FID).

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as B-DEX™ 225).
[10]

High-purity carrier gas (Helium or Hydrogen).

Sample of 2,3-dimethylpentanal dissolved in a volatile solvent (e.g., hexane).

Procedure:

o Sample Preparation: Prepare a dilute solution of the 2,3-dimethylpentanal sample (e.g., 1
mg/mL) in a suitable volatile solvent.

e GC Conditions Setup:

o Injector Temperature: 250°C.

o Detector Temperature: 250°C.

o Carrier Gas Flow: Set to an optimal linear velocity for the column (e.g., 1-2 mL/min for
Helium).

o Oven Temperature Program: Start at a low temperature (e.g., 60°C) to ensure separation
of volatile components. Hold for 1-2 minutes. Ramp the temperature at a controlled rate
(e.g., 5-10°C/min) to an upper temperature that allows for elution of the compounds in a
reasonable time but does not exceed the column's maximum operating temperature
(enantioselectivity often decreases at higher temperatures).[11]

o Injection: Inject 1 pL of the prepared sample using a split or splitless injection mode.
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o Data Analysis:

o lIdentify the two peaks corresponding to the enantiomers of 2,3-dimethylpentanal based on
their retention times.

o Integrate the peak areas for each enantiomer.

o Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Areaz) /
(Areax + Areaz) | * 100 (where Areai and Area: are the integrated areas of the major and
minor enantiomers, respectively).

Protocol 3: Determination of Enantiomeric Excess by
NMR Spectroscopy

NMR spectroscopy using chiral derivatizing agents (CDAS) or chiral solvating agents (CSAS) is
a powerful method for determining the enantiomeric composition of chiral molecules.[12][13]
This protocol outlines a general approach using a CDA.

Objective: To determine the enantiomeric excess of a chiral aldehyde by converting the
enantiomers into diastereomers with distinct NMR signals.

Materials:

Chiral aldehyde sample.

High-purity chiral derivatizing agent (e.g., a chiral amine or alcohol that reacts with the
aldehyde).

High-field NMR spectrometer.

Deuterated NMR solvent (e.g., CDCls).

Procedure:

o Derivatization: In an NMR tube, dissolve a known quantity of the chiral aldehyde sample in
the deuterated solvent.
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» Add a stoichiometric equivalent of the chiral derivatizing agent. The reaction (e.g., formation
of a diastereomeric imine or acetal) often proceeds rapidly at room temperature.[14]

e Ensure the reaction goes to completion.

* NMR Acquisition: Acquire a high-resolution proton (*H) NMR spectrum of the diastereomeric
mixture.

e Data Analysis:

o lIdentify a pair of well-resolved signals corresponding to a specific proton in the two
diastereomers.

o Carefully integrate the areas of these two distinct signals.

o The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original
sample. Calculate the % ee from this ratio.

Workflow and Biological Context
General Experimental Workflow

The analysis of a chiral aldehyde like 2,3-dimethylpentanal follows a logical progression from
synthesis to detailed characterization. This workflow is crucial for applications in asymmetric
synthesis and drug development.
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Figure 3: General Workflow for Chiral Aldehyde Analysis
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Figure 3: General workflow for chiral aldehyde analysis.

Biological Significance of Branched-Chain Aldehydes

While specific signaling pathways involving 2,2- or 2,3-dimethylpentanal are not well-
documented, branched-chain aldehydes as a class are biologically significant. They are
recognized as important flavor compounds in many fermented and heat-treated foods, arising
from the degradation of amino acids.[15] In biological systems, aldehydes are widespread and
can be formed endogenously through metabolic processes like lipid peroxidation.[16] They can
act as signaling molecules but are also associated with cellular stress at high concentrations
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due to their reactivity with macromolecules like proteins and DNA.[16][17] The diverse
biological activities of natural aldehydes, including antioxidant and anti-inflammatory effects,
make them relevant to pharmacology and drug development.[18] The stereochemistry of such
molecules can be critical, as different enantiomers often exhibit markedly different biological
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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